molecular formula C16H12ClNO2 B2689143 1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid CAS No. 93548-89-1

1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid

Cat. No.: B2689143
CAS No.: 93548-89-1
M. Wt: 285.73
InChI Key: OJWPITWTRRQRFX-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-1H-indole-3-carboxylic acid is an indole-based chemical compound with the molecular formula C16H12ClNO2 and a molecular weight of 285.72 g/mol [ 1 ]. It belongs to the class of indole-3-carboxylate derivatives, a significant scaffold in medicinal chemistry and drug discovery due to its versatility in interacting with biological systems [ 2 ]. The indole core structure is a privileged motif in pharmaceutical research, featured in compounds targeting a wide spectrum of diseases, including neurological disorders, cancer, and infectious diseases [ 5 ]. The specific 1-(4-chlorobenzyl) substitution pattern on the indole nitrogen is a key structural feature that can be synthesized via alkylation of the indole precursor with 4-chlorobenzyl bromide [ 4 ]. This modification, combined with the carboxylic acid functional group at the 3-position, makes this compound a valuable intermediate for synthetic organic chemistry. Researchers utilize it to create novel derivatives, such as esters and amides, for structure-activity relationship (SAR) studies and bioactivity screening [ 2 ]. Its structural features are analogous to those found in various pharmacologically active synthetic cannabinoids, making it a compound of interest in forensic and metabolic research [ 2 ]. This product is provided exclusively For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human or animal consumption.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2/c17-12-7-5-11(6-8-12)9-18-10-14(16(19)20)13-3-1-2-4-15(13)18/h1-8,10H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWPITWTRRQRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 4-chlorobenzyl chloride with indole-3-carboxylic acid in the presence of a base such as cesium carbonate in dimethylformamide (DMF) at elevated temperatures . Another approach involves the use of ultrasound-assisted or solvent-free Claisen–Schmidt condensation reactions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Derivatization Reactions

The carboxylic acid functionality enables multiple transformation pathways:

Amide Formation

  • Reacts with primary/secondary amines via EDCI/HOBt coupling

  • Example: Condensation with substituted anilines produces herbicidal agents (IC₅₀ = 0.8-2.3 μM against TIR1)

Representative Data:

Amine SubstituentReaction Time (h)Yield (%)Herbicidal Activity (IC₅₀, μM)
4-Fluoroaniline6850.8
Cyclohexylamine8781.2
Piperidine5821.5

Esterification

  • Reversibility demonstrated through methanol/DCC/DMAP system

  • Methyl ester shows enhanced cell permeability (LogP = 3.1 vs 2.4 for acid)

Ring Functionalization

The indole nucleus undergoes electrophilic substitution:

PositionReaction TypeConditionsProducts
C5NitrationHNO₃/H₂SO₄, 0°C5-Nitro derivatives (λmax = 382 nm)
C2BrominationNBS, AIBN, CCl₄2-Bromo analogs (82% yield)

Key spectral shifts upon substitution:

  • ¹H NMR : C5 nitro group causes downfield shift to δ 9.05 (d, J=2.3 Hz)

  • IR : NO₂ asymmetric stretch at 1340 cm⁻¹ confirms nitration

Oxidative Pathways

  • Air oxidation converts indoline intermediates to aromatic indoles at RT

  • MnO₂-mediated oxidation yields 3-carboxy-indolequinones (potential kinase inhibitors)

Mechanistic Study:

  • Deprotonation at C3 (K₂CO₃/DMF)

  • [3+2] cyclization (Δ = 90-130°C)

  • SNAr ring closure (k = 0.18 min⁻¹ at 95°C)

  • Spontaneous O₂ oxidation (t₁/₂ = 8 min)

Steric Effects in Alkylation

Comparative studies with substituted benzyl halides:

Benzyl HalideReaction Temp (°C)Yield (%)Reference
4-Chlorobenzyl Br2078
2,6-Dichlorobenzyl Cl4562
4-Methylbenzyl Br2081

Steric bulk reduces yields by 16-19% due to hindered approach to indole's N1 lone pair .

Scientific Research Applications

Neuropharmacological Potential

The compound has been studied for its potential role as a therapeutic agent in treating neurological disorders. Research indicates that compounds with indole structures, similar to 1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid, can act on nicotinic acetylcholine receptors, which are implicated in conditions such as Alzheimer's disease and schizophrenia. These receptors are crucial for cognitive functions, and their modulation may lead to improved therapeutic outcomes for patients suffering from these disorders .

Antidepressant and Anxiolytic Effects

Recent studies have suggested that derivatives of indole-3-carboxylic acids may exhibit antidepressant and anxiolytic properties. The ability of 1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid to penetrate the blood-brain barrier enhances its potential as a brain-penetrant vasopressin antagonist, which could lead to pro-social effects and modulation of mood disorders .

Inhibition of Pathogenic Bacteria

Research has demonstrated that 1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid exhibits significant antibacterial activity against various pathogenic Gram-negative bacteria. Studies have reported that certain derivatives of indole carboxylic acids possess minimum inhibitory concentrations (MIC) comparable to or better than established antibiotics like gentamicin and ciprofloxacin . This suggests that the compound may serve as a lead structure for developing new antibacterial agents.

Synthetic Routes

The synthesis of 1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid can be achieved through several chemical reactions, including the Mitsunobu reaction, which is widely used in organic synthesis. This method allows for the efficient coupling of various functional groups, enhancing the compound's versatility in medicinal chemistry applications .

Decarboxylative Coupling Reactions

Recent advancements have highlighted gold(III)-catalyzed decarboxylative coupling reactions involving indole-3-carboxylic acids. This method presents a novel approach for functionalizing indoles, potentially leading to the development of new derivatives with enhanced biological activities .

Case Studies and Research Findings

Study ReferenceFocusKey Findings
NeuropharmacologyIndole derivatives show promise in modulating nicotinic receptors linked to cognitive disorders.
Antibacterial Activity1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid exhibits MIC values indicating strong antibacterial properties against Gram-negative bacteria.
Brain PenetrationThe compound's ability to penetrate the blood-brain barrier suggests potential use in treating mood disorders.
Synthetic ChemistryGold(III)-catalyzed reactions provide innovative pathways for synthesizing functionalized indoles.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit bacterial growth by interfering with essential bacterial enzymes and pathways . It may also interact with cell membranes, leading to disruption of cellular processes .

Comparison with Similar Compounds

Structural Analogues

Halogen-Substituted Benzyl Derivatives
  • 1-(4-Fluorobenzyl)-1H-indole-3-carboxylic acid : Replacing the 4-chlorobenzyl group with 4-fluorobenzyl results in a compound with similar synthetic utility but altered electronic properties due to fluorine’s electronegativity. This derivative was synthesized in 63% yield via alkylation of indole with 4-fluorobenzyl bromide .
  • Synthesis involves oxidation of the corresponding aldehyde using sodium chlorite .
Heterocyclic Core Modifications
  • 1-p-Chlorobenzyl-1H-indazole-3-carboxylic acid : Substituting indole with indazole (a benzene-fused pyrazole) alters hydrogen-bonding capacity and aromatic interactions. This compound showed oral toxicity in rats (TDLo = 1 g/kg) and is associated with teratogenic effects .
  • 6-Chloro-3-[1-(4-chlorobenzyl)-4-phenyl-1H-imidazol-5-yl]-1H-indole-2-carboxylic acid : Incorporation of an imidazole ring and additional substituents increases molecular complexity (C₂₅H₁₇Cl₂N₃O₂ , MW = 470.33 g/mol), likely impacting receptor binding kinetics .
Ester and Acid Chloride Derivatives
  • 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid chloride: Conversion of the carboxylic acid to an acid chloride enhances reactivity, enabling esterification or amidation. This derivative is used in synthesizing synthetic cannabinoids (e.g., NM-2201) .
  • Quinolin-8-yl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate (FUB-PB-22): Esterification of the carboxylic acid with quinoline significantly alters pharmacological activity, acting as a potent synthetic cannabinoid receptor agonist (SCRA) .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility Key Structural Features
1-(4-Chlorobenzyl)-1H-indole-3-carboxylic acid C₁₆H₁₂ClNO₂ 285.72 Chloroform, Methanol, DMSO Chlorobenzyl, indole, carboxylic acid
1-(4-Fluorobenzyl)-1H-indole-3-carboxylic acid C₁₆H₁₂FNO₂ 269.27 Similar to parent compound Fluorobenzyl substitution
Indomethacin C₁₉H₁₆ClNO₄ 357.79 Ethanol, DMSO Chlorobenzoyl, acetic acid side chain
NM-2201 (Ester derivative) C₂₄H₂₂ClFN₂O₂ 428.90 Lipophilic 5-Fluoropentyl ester, naphthyl group

Pharmacological and Toxicological Profiles

  • Anti-inflammatory Potential: Indomethacin, a structural analogue with a chlorobenzoyl group and acetic acid chain, inhibits cyclooxygenase (COX) enzymes, suggesting that the target compound’s derivatives could be explored for COX modulation .
  • Cannabinoid Receptor Activity: Ester derivatives (e.g., FUB-PB-22) demonstrate high affinity for CB1/CB2 receptors, highlighting the importance of the benzyl group’s substitution pattern and esterification .
  • Toxicity : The indazole analogue (1-p-chlorobenzyl-1H-indazole-3-carboxylic acid) exhibits teratogenicity in rats, emphasizing the need for rigorous safety profiling of benzyl-indole/indazole hybrids .

Biological Activity

1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid is a compound that belongs to the indole family, known for its diverse biological activities. The indole structure is prevalent in many biologically active molecules, contributing to various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of 1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C16H12ClNO2
  • Molecular Weight : 287.73 g/mol
  • CAS Number : 3744270
  • Structure : The compound features an indole ring with a carboxylic acid functional group and a chlorobenzyl substituent.

Synthesis

The synthesis of 1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid typically involves the reaction of 4-chlorobenzylamine with indole-3-carboxylic acid derivatives. Various synthetic routes have been explored to optimize yield and purity, including multi-step reactions that incorporate key intermediates.

Anticancer Activity

Indole derivatives, including 1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid, have shown promising anticancer properties. Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µg/mL) Reference
A549 (Lung)193.93
HCT116 (Colon)6.76
HFB4 (Normal)>200

In these studies, the compound demonstrated significant cytotoxicity against HCT116 cells compared to A549 cells, indicating selective activity against certain cancer types.

The mechanisms through which 1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid exerts its anticancer effects may involve:

  • Induction of apoptosis through upregulation of pro-apoptotic genes such as p53 and Bax.
  • Inhibition of cell proliferation by disrupting cell cycle progression.
  • Potential interaction with key signaling pathways involved in cancer cell survival.

Case Studies

Several case studies have highlighted the biological activities of indole derivatives:

  • Cytotoxicity Study :
    • A study evaluated the cytotoxic effects of various indole derivatives on cancer cell lines, revealing that compounds with halogen substitutions exhibited enhanced activity against HCT116 cells compared to non-halogenated analogs .
  • Mechanistic Insights :
    • Research indicated that indole-based compounds could induce DNA fragmentation in treated cancer cells, suggesting a mechanism involving apoptosis .
  • Comparative Studies :
    • Comparative studies with known anticancer agents (e.g., 5-fluorouracil) showed that certain indole derivatives had lower IC50 values, indicating higher potency in specific contexts .

Q & A

Basic: What synthetic methodologies are effective for preparing 1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid?

Methodological Answer:
The synthesis typically involves multi-step reactions, including alkylation of indole derivatives and subsequent functionalization. For example, a modified Reissert indole synthesis can be employed to introduce the 4-chlorobenzyl group (see Scheme 1 in ). Key steps include:

  • Alkylation : Reacting 1H-indole-3-carboxylic acid with 4-chlorobenzyl chloride under basic conditions (e.g., NaH in DMF) .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate intermediates. Final recrystallization in acetic acid or ethanol improves purity .
  • Yield Optimization : Yields (~32% in ) can be enhanced by optimizing reaction time, temperature, and stoichiometry of reagents.

Advanced: How can crystallographic refinement challenges be addressed for this compound?

Methodological Answer:
Crystallographic refinement may face issues like twinning, poor diffraction resolution, or disordered solvent molecules. Strategies include:

  • Data Collection : Use high-resolution synchrotron data to improve signal-to-noise ratios.
  • Software Tools : Employ SHELXL ( ) for small-molecule refinement. For disordered regions, apply restraints or constraints on bond lengths/angles .
  • Validation : Cross-validate refined structures with tools like PLATON or Mercury to check for geometric outliers .

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H NMR : Identify indole protons (δ ~7.0–7.5 ppm) and the 4-chlorobenzyl group (δ ~4.8–5.2 ppm for CH2) .
    • 13C NMR : Confirm carboxylic acid carbonyl (δ ~165–170 ppm) and aromatic carbons .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., FAB-HRMS m/z 349.1659 [M+H]+ in ) .
  • IR Spectroscopy : Detect carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1680 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies guide bioactivity optimization?

Methodological Answer:

  • Functional Group Modifications :
    • Replace the 4-chlorobenzyl group with electron-withdrawing/donating substituents to assess impact on receptor binding (e.g., enzyme inhibition in ).
    • Modify the carboxylic acid to esters or amides to enhance membrane permeability .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like NMDA receptors ( ). Validate predictions with in vitro assays (e.g., IC50 measurements) .

Basic: What solvent systems are optimal for solubility and in vitro assays?

Methodological Answer:

  • Polar Solvents : DMSO or DMF (10–20 mM stock solutions) for initial dissolution .
  • Aqueous Buffers : Dilute in PBS (pH 7.4) with <1% DMSO for cell-based assays.
  • Precipitation Issues : If precipitation occurs, adjust pH (e.g., neutral for carboxylic acid stability) or use co-solvents like PEG-400 .

Advanced: How to resolve discrepancies in toxicity profiles across experimental models?

Methodological Answer:

  • Species-Specific Metabolism : Compare rodent (e.g., rat TDLo: 1 g/kg in ) vs. primate data (e.g., monkey LD50) to identify metabolic pathways (e.g., cytochrome P450 differences) .
  • Dose Regimen Adjustments : Conduct pharmacokinetic studies (Cmax, AUC) to refine dosing schedules and mitigate acute toxicity .
  • In Silico Tox Prediction : Tools like ProTox-II can prioritize in vivo testing by predicting organ-specific toxicity .

Basic: What purification strategies are effective post-synthesis?

Methodological Answer:

  • Liquid-Liquid Extraction : Separate acidic impurities using NaHCO3 washes (carboxylic acid remains in aqueous phase) .
  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for high-purity isolation (>95%) .
  • Recrystallization : Ethanol/water mixtures yield crystalline products suitable for X-ray analysis .

Advanced: How to reconcile computational modeling with experimental structural data?

Methodological Answer:

  • Density Functional Theory (DFT) : Compare optimized geometries (e.g., Gaussian 09) with X-ray crystallographic data ( ) to validate bond lengths/angles .
  • Electron Density Maps : Analyze residual density in SHELXL-refined structures to identify regions where computational models deviate (e.g., flexible side chains) .
  • Molecular Dynamics : Simulate solvated structures to account for crystal packing effects .

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